2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran
CAS No.: 40924-58-1
Cat. No.: VC14258623
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40924-58-1 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-hexa-2,5-diynoxyoxane |
| Standard InChI | InChI=1S/C11H14O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2 |
| Standard InChI Key | WABDBBMWUMFVFW-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC#CCOC1CCCCO1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 2-hexa-2,5-diynoxyoxane, reflects its structure: a tetrahydropyran ring (oxane) with a hexadiynyloxy substituent at the 2-position. The SMILES notation highlights the two terminal alkyne groups () and the ether linkage connecting the diyne to the pyran ring . Key stereochemical and computational descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 178.23 g/mol | PubChem |
| InChI Key | WABDBBMWUMFVFW-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 18.5 Ų | ChemSpider |
The InChI string confirms the absence of stereocenters, simplifying synthetic routes .
Spectral Characterization
-
NMR Spectroscopy: While direct NMR data for this compound is limited, analogous tetrahydro-2H-pyran derivatives exhibit characteristic signals for the pyran ring protons (δ 3.5–4.5 ppm for ether-linked oxygens) and alkyne protons (δ 2.0–3.0 ppm) .
-
Mass Spectrometry: The base peak at 178 corresponds to the molecular ion , with fragments at 39, 27, and 51 indicating cleavage of the alkyne and pyran moieties.
-
Infrared Spectroscopy: Stretching vibrations for (≈2100 cm⁻¹) and ether (≈1100 cm⁻¹) are expected .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran typically involves etherification of tetrahydropyran-2-ol with 2,5-hexadiynyl bromide or similar precursors. A patented method (EP3228617A1) outlines a three-step process :
-
Etherification: Reaction of tetrahydropyran-2-ol with propargyl bromide under basic conditions.
-
Alkyne Elongation: Coupling via Cadiot-Chodkiewicz or Glaser-Hay oxidative dimerization to extend the diyne chain.
-
Purification: Column chromatography or crystallization to isolate the product .
Optimization Challenges
-
Alkyne Stability: The conjugated diyne is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low temperatures during synthesis.
-
Yield Improvements: Catalytic systems using Cu(I) or Pd(0) enhance coupling efficiency, achieving yields up to 68% in optimized setups .
Applications in Organic and Medicinal Chemistry
Intermediate in Organic Synthesis
The compound’s alkyne groups enable diverse transformations:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for polymer and dendrimer synthesis .
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to construct biaryl systems for liquid crystals or ligands .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C under nitrogen |
| Personal Protective Equipment | Gloves, goggles, flame-resistant lab coat |
| Spill Management | Absorb with inert material and dispose as hazardous waste |
Future Research Directions
-
Pharmacological Profiling: Screen for antitumor, antiviral, and anti-inflammatory activities using in vitro models.
-
Material Science Applications: Develop conductive polymers leveraging the diyne’s π-conjugation.
-
Green Synthesis: Explore biocatalytic routes using engineered enzymes to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume